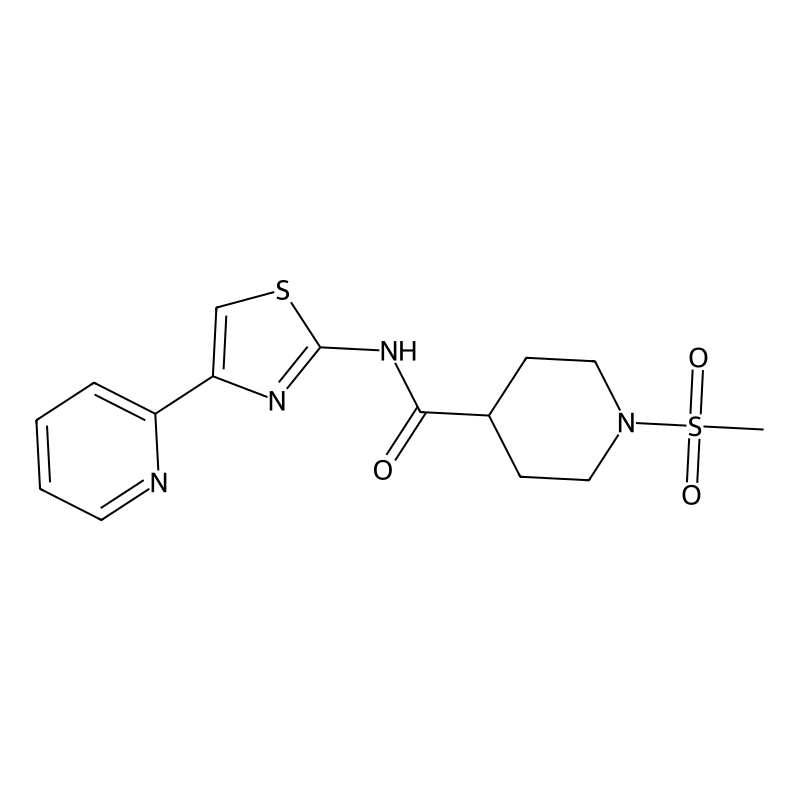

1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide is a complex organic compound characterized by its unique structural features. It contains a piperidine ring, a thiazole moiety, and a pyridine group, along with a methanesulfonyl functional group. This molecular architecture contributes to its potential biological activities and applications in medicinal chemistry.

There is no scientific research available on the mechanism of action of this specific compound. However, the presence of the piperidine ring suggests potential for biological activity, as this scaffold is present in many approved drugs []. The specific activity would depend on the interaction of the entire molecule with biological targets.

- Nucleophilic Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles attack the sulfur atom, leading to the formation of new compounds.

- Amide Bond Formation: The carboxamide functionality allows for the formation of amide bonds with various amines, expanding its chemical versatility.

- Thiazole Reactions: The thiazole ring can engage in electrophilic aromatic substitution reactions, which can modify its properties and enhance biological activity.

1-Methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide exhibits promising biological activities. Research indicates that thiazole derivatives often show significant anticonvulsant, antimicrobial, and anticancer properties. For instance, compounds with similar thiazole structures have demonstrated effectiveness against various cancer cell lines and have been evaluated for their ability to inhibit specific enzymes related to cancer progression .

The synthesis of 1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide can be achieved through several methods:

- Multistep Synthesis: This involves the sequential formation of the thiazole and piperidine rings followed by the introduction of the methanesulfonyl group.

- Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields in synthesizing complex heterocycles like thiazoles and piperidines.

- One-Pot Reactions: Combining multiple reactants in a single reaction vessel can simplify the synthesis process and reduce purification steps.

This compound has potential applications in various fields:

- Medicinal Chemistry: As a lead compound for developing new drugs targeting neurological disorders or cancers.

- Pharmaceutical Research: Its unique structure makes it a candidate for further modifications to improve efficacy and safety profiles.

- Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against certain pathogens.

Interaction studies of 1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide with biological targets are crucial for understanding its mechanism of action. Research indicates that compounds with similar structures often interact with protein targets involved in cell signaling pathways, leading to altered cellular responses. For example, thiazole derivatives have been shown to inhibit cyclin-dependent kinases, which are vital in cell cycle regulation .

Several compounds share structural similarities with 1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide | Benzamide instead of piperidine | Anticancer properties |

| 4-(6-Amino-pyridin-1(2H)-yl)-N-(thiazol-2-yl)benzenesulfonamide | Different sulfonamide structure | Anticonvulsant activity |

| 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one | Pyrrolidine ring | Anticonvulsant properties |

The uniqueness of 1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide lies in its specific combination of piperidine and thiazole groups, which may confer distinct pharmacological profiles compared to similar compounds.